1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene
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Overview
Description
1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene is an organic compound characterized by the presence of two 5-chloropent-4-YN-1-YL groups attached to a benzene ring through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene typically involves the following steps:
Preparation of 5-chloropent-4-YN-1-OL: This intermediate can be synthesized by reacting 5-chloropent-4-YN-1-YL with an appropriate base, such as sodium hydroxide, under controlled conditions.
Formation of this compound: The 5-chloropent-4-YN-1-OL is then reacted with 1,3-dihydroxybenzene in the presence of a suitable catalyst, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the 5-chloropent-4-YN-1-YL groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(5-bromopent-4-YN-1-YL)oxy]benzene
- 1,3-Bis[(5-iodopent-4-YN-1-YL)oxy]benzene
- 1,3-Bis[(5-fluoropent-4-YN-1-YL)oxy]benzene
Uniqueness
1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
88335-05-1 |
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Molecular Formula |
C16H16Cl2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1,3-bis(5-chloropent-4-ynoxy)benzene |
InChI |
InChI=1S/C16H16Cl2O2/c17-10-3-1-5-12-19-15-8-7-9-16(14-15)20-13-6-2-4-11-18/h7-9,14H,1-2,5-6,12-13H2 |
InChI Key |
JJCIEVLXFSZNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#CCl)OCCCC#CCl |
Origin of Product |
United States |
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